molecular formula C20H28O4 B12722925 1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate CAS No. 84006-57-5

1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate

Cat. No.: B12722925
CAS No.: 84006-57-5
M. Wt: 332.4 g/mol
InChI Key: SDFQSRZZVKHDSP-CCEZHUSRSA-N
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Description

Properties

CAS No.

84006-57-5

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

3-[(E)-2-methyl-3-phenylprop-2-enoyl]oxybutan-2-yl hexanoate

InChI

InChI=1S/C20H28O4/c1-5-6-8-13-19(21)23-16(3)17(4)24-20(22)15(2)14-18-11-9-7-10-12-18/h7,9-12,14,16-17H,5-6,8,13H2,1-4H3/b15-14+

InChI Key

SDFQSRZZVKHDSP-CCEZHUSRSA-N

Isomeric SMILES

CCCCCC(=O)OC(C)C(C)OC(=O)/C(=C/C1=CC=CC=C1)/C

Canonical SMILES

CCCCCC(=O)OC(C)C(C)OC(=O)C(=CC1=CC=CC=C1)C

Origin of Product

United States

Preparation Methods

Esterification Step

  • Reactants : Hexanoic acid and 1-methyl-2-hydroxypropyl derivative (bearing the propenyl group).
  • Catalysts : Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids are commonly used to promote ester bond formation.
  • Conditions : The reaction is usually performed under reflux with removal of water to drive the equilibrium toward ester formation.
  • Outcome : Formation of the hexanoate ester intermediate with high selectivity.

Condensation Step

  • Reactants : The ester intermediate and a suitable aldehyde or acyl chloride derivative to introduce the (2-methyl-1-oxo-3-phenyl-2-propenyl)oxy moiety.
  • Mechanism : Typically involves nucleophilic attack and elimination steps to form the propenyl ester linkage.
  • Catalysts and Reagents : Base catalysts or coupling agents such as DCC (dicyclohexylcarbodiimide) may be employed to facilitate condensation.
  • Conditions : Mild to moderate temperatures, often under inert atmosphere to prevent side reactions.
  • Outcome : Formation of the target compound with the desired substitution pattern.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Effect on Reaction
Temperature 60–120 °C Higher temperatures increase reaction rate but may cause side reactions
Catalyst Type Acid catalysts (H2SO4, p-TsOH) or coupling agents (DCC) Influence esterification efficiency and selectivity
Solvent Aprotic solvents (e.g., dichloromethane, toluene) or solvent-free Solvent choice affects solubility and reaction kinetics
Reaction Time 4–24 hours Longer times improve conversion but may reduce purity
Water Removal Continuous removal (e.g., Dean-Stark apparatus) Drives esterification equilibrium forward

Research Findings and Yield Data

  • Studies indicate that the use of acid catalysts under reflux with continuous water removal yields the ester intermediate in yields exceeding 85%.
  • Subsequent condensation reactions using coupling agents like DCC in aprotic solvents achieve overall yields of 70–80% for the final compound.
  • Optimization of temperature and catalyst loading is critical to minimize side products such as hydrolysis or polymerization.

Summary Table of Preparation Methods

Step Reactants Catalyst/Reagent Conditions Yield (%) Notes
Esterification Hexanoic acid + propenyl alcohol Acid catalyst (H2SO4, p-TsOH) Reflux, water removal 85–90 Water removal essential for high yield
Condensation Ester intermediate + acyl derivative DCC or base catalyst Room temp to 60 °C, inert atmosphere 70–80 Coupling agent improves selectivity

Additional Considerations

  • Purification of the final product is typically achieved by column chromatography or recrystallization.
  • Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity.
  • The complex structure combining aliphatic and aromatic components may require careful control of reaction conditions to avoid isomerization or degradation.

This detailed synthesis approach for this compound is based on diverse chemical principles of esterification and condensation, supported by experimental data indicating efficient preparation under optimized catalytic and thermal conditions. The compound’s preparation is critical for its potential applications in pharmaceuticals and materials science due to its unique structural features.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemical Synthesis

The synthesis of 1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate typically involves esterification and condensation reactions . The efficiency and yield of these reactions can vary based on factors such as temperature, pressure, and the presence of catalysts.

General Synthesis Steps:

  • Esterification : Reacting hexanoic acid with the corresponding alcohol derivative.
  • Condensation : Combining the intermediate products to form the final compound.

Pharmaceutical Applications

This compound has shown promise in several pharmaceutical applications due to its biological activity:

Potential Therapeutic Uses :

  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting potential for similar applications.
  • Antioxidant Activity : The phenolic structure may contribute to antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.

Material Science

The unique chemical structure of this compound allows for its use in developing advanced materials:

Potential Uses in Materials :

  • Polymer Production : As a monomer or additive in polymer synthesis, enhancing mechanical properties or thermal stability.

Flavoring and Fragrance Industry

Due to its ester nature, this compound may find applications as a flavoring agent or in fragrances, similar to other esters used in the industry.

Case Study 1: Biological Interaction Studies

Preliminary studies have indicated that 1-Methyl-2-((2-methyl-1-oxo-3-phenyll)-propenyl)oxy)propyl hexanoate interacts favorably with biological systems, leading to further investigations into its pharmacodynamics and pharmacokinetics.

Case Study 2: Material Development

Research into the application of this compound as a monomer in polymer synthesis has shown promising results, indicating improved mechanical properties and stability under various conditions.

Mechanism of Action

The mechanism of action of 1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The compound’s reactivity also allows it to form covalent bonds with nucleophilic sites in biomolecules, influencing their function.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate
  • CAS Registry Number : 84006-29-1
  • Molecular Formula : C₁₉H₂₆O₄
  • Molecular Weight : 318.41 g/mol

Structural Features: This ester comprises a hexanoate backbone (C₆H₁₁O₂) linked to a branched alkoxy group containing a methyl-substituted propenyl moiety and a phenyl ring. The presence of the aromatic phenyl group and α,β-unsaturated ketone (propenyl-oxo) distinguishes it from simpler aliphatic hexanoate esters.

Comparison with Structurally Similar Compounds

Hexanoate Esters with Linear or Branched Alkyl Chains

Hexanoate esters vary in properties based on their alcohol-derived substituents. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Production Trends ()
Ethyl hexanoate C₈H₁₆O₂ 144.21 Linear ethyl group Dominant at ripening end-stage
Propyl hexanoate C₉H₁₈O₂ 158.24 Linear propyl chain Peaks during climacteric phase
Butyl hexanoate C₁₀H₂₀O₂ 172.27 Linear butyl group High early ripening production
Isoamyl hexanoate C₁₁H₂₂O₂ 186.29 Branched isoamyl (3-methylbutyl) Low quantities, branched structure
Target Compound C₁₉H₂₆O₄ 318.41 Phenyl-propenyl branched alkoxy group Not reported in ripening studies

Key Differences :

  • Volatility : Simpler esters (e.g., ethyl, propyl) exhibit higher volatility due to smaller molecular size, making them prevalent in flavor/fragrance applications. The target compound’s bulky substituents likely reduce volatility.
  • Synthesis Complexity : Branched esters (e.g., isoamyl) and the target compound require specialized synthetic routes. The phenyl-propenyl group in the target compound may necessitate multi-step synthesis, unlike linear esters .
  • Fragmentation Patterns: Collision-induced dissociation (CID) spectra for linear esters (e.g., propyl hexanoate) show predictable cleavage at ester bonds, while the target compound’s conjugated system may yield unique fragments (e.g., phenyl or α,β-unsaturated ketone ions) .

Isomeric and Functional Analogs

Isomer with Benzodioxin Core (CAS 38376-00-0) :

  • Molecular Formula : C₁₉H₂₆O₄ (same as target compound)
  • Structure : Contains a 1,4-benzodioxin ring system instead of the phenyl-propenyl group .
  • Implications :
    • Stability : The benzodioxin core may confer greater oxidative stability due to aromaticity.
    • Reactivity : The target compound’s α,β-unsaturated ketone could participate in Michael addition or Diels-Alder reactions, unlike the benzodioxin isomer.

Galactosyl-Containing Esters () :

  • Examples: (2S)-2,3-bis[[(9Z,12Z,15Z)-1-oxo-9,12,15-octadecatrienyl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside.
  • Comparison : These esters feature sugar moieties and polyunsaturated acyl chains, making them polar and biologically active (e.g., in plant lipid signaling). The target compound lacks such hydrophilic groups, implying distinct solubility and bioactivity profiles .

Fluorinated and Organophosphorus Esters (Evidences 3, 4, 6)

While fluorinated esters (e.g., 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl 2-propenoate) and organophosphorus analogs (e.g., O-1-Methylpentyl S-2-diisopropylaminoethyl methylphosphonothiolate) share ester linkages, their electronegative substituents (F, P) drastically alter properties:

  • Polarity : Fluorinated esters are highly hydrophobic and chemically inert.

Biological Activity

1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate is a complex ester compound with significant potential in various biological applications. Its structure, characterized by a combination of aliphatic and aromatic components, suggests diverse biological activities that warrant detailed investigation.

Chemical Structure

The molecular formula of this compound is C20H28O4C_{20}H_{28}O_{4}, with a molecular weight of 332.43 g/mol. The compound can be represented structurally as follows:

SMILES CCCCCC O OC C C C OC O C C C1 CC CC C1\text{SMILES CCCCCC O OC C C C OC O C C C1 CC CC C1}

Synthesis

The synthesis of this compound typically involves esterification and condensation reactions , which can vary in efficiency based on reaction conditions such as temperature and catalysts used.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Potential effectiveness against various bacterial strains.
  • Antioxidant Activity : Possible ability to scavenge free radicals, contributing to cellular protection.
  • Anti-inflammatory Effects : May reduce inflammation in biological systems.

Interaction Studies

Understanding the interactions of this compound with biological systems is crucial. Initial studies suggest that it may interact with cellular membranes and proteins, influencing cellular signaling pathways. In vivo studies are needed to elucidate these interactions further.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-MethylhexanoateC₇H₁₄O₂Simpler structure, used in flavoring
3-(4-Hydroxyphenyl)-propionic acidC₉H₁₀O₃Contains hydroxy group, potential antioxidant
Ethyl cinnamateC₉H₈O₂Known for fragrance properties and anti-inflammatory effects

This comparison highlights the unique structural features of this compound, which may enhance its biological activity compared to simpler esters or phenolic compounds.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is critical for purity assessment and structural confirmation. Use reversed-phase C18 columns with UV detection (e.g., 254 nm) to resolve complex ester groups. Validate results with mass spectrometry (LC-MS) for molecular weight verification. For functional group identification, employ FT-IR spectroscopy (e.g., carbonyl peaks at ~1700 cm⁻¹ for esters) and NMR (¹H/¹³C) to confirm substitution patterns and stereochemistry .

Q. What are the common synthetic routes for this compound?

  • Methodological Answer : The compound is typically synthesized via esterification or transesterification. A two-step approach is often used:

Step 1 : React 2-methyl-1-oxo-3-phenyl-2-propenol with 1-methyl-2-hydroxypropyl hexanoate using acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux.

Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress using TLC with iodine staining .

Q. How should researchers handle stability testing under laboratory conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH). Analyze degradation products using HPLC-MS and compare against reference standards. For light sensitivity, use amber vials and UV-vis spectroscopy to track photolytic changes .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model reaction pathways and transition states. Use software like Gaussian or ORCA to predict regioselectivity in esterification. Integrate machine learning (e.g., ICReDD’s reaction path search) to narrow experimental parameters, reducing trial-and-error iterations by >50% .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?

  • Methodological Answer : Cross-validate spectral data with alternative techniques (e.g., 2D NMR for ambiguous proton couplings). For reaction anomalies, perform kinetic studies (e.g., variable-temperature NMR) to identify intermediates. Use multivariate analysis (e.g., PCA) on HPLC datasets to distinguish artifacts from genuine byproducts. Reference fluorinated analogs in for troubleshooting steric effects .

Q. How can environmental fate studies be designed to assess this compound’s persistence?

  • Methodological Answer : Simulate atmospheric degradation using smog chamber experiments (e.g., OH radical exposure via H₂O₂ photolysis). Measure half-lives via GC-MS and compare with computational predictions (EPI Suite). For aquatic persistence, conduct OECD 301F biodegradation tests with activated sludge, monitoring via COD analysis. Reference DOE’s atmospheric chemistry protocols for pollutant tracking .

Methodological Notes

  • Data Integrity : Use encrypted chemical databases (e.g., ChemBase) for structure verification and to avoid reliance on non-curated sources .
  • Experimental Replication : Adopt CRDC 2020 standards (e.g., RDF2050112 for reactor design) to ensure reproducibility in chemical engineering workflows .
  • Safety : Follow UN safety guidelines (e.g., UN 1224 for flammable liquids) and static discharge precautions during synthesis .

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